ABT-494 enantiomer
Description
Significance of Stereochemistry in Modern Pharmaceutical Research and Development
The spatial arrangement of atoms in a drug molecule is a critical determinant of its pharmacological activity. ijpsjournal.commhmedical.com The concept of chirality is central to this, as the biological targets of drugs, such as proteins and enzymes, are themselves chiral entities. mdpi.com This inherent chirality of biological systems means they can differentiate between the enantiomers of a chiral drug, leading to stereoselective interactions. nih.gov
The significance of stereochemistry in drug development is multifaceted:
Pharmacological Activity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may have lower activity, no activity, or even antagonistic effects. nih.gov
Toxicology: In some cases, the distomer can be responsible for undesirable side effects or toxicity. nih.gov A tragic historical example is thalidomide (B1683933), where one enantiomer was effective against morning sickness while the other was teratogenic, causing severe birth defects. slideshare.netresearchgate.net
Recognizing these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in development. nih.gov These guidelines advocate for the study of each enantiomer's properties separately. nih.gov This has led to a trend in modern drug development to market single-enantiomer drugs, a practice sometimes referred to as a "chiral switch" when a previously racemic drug is reformulated as a single enantiomer. mdpi.com
The table below illustrates the potential differences in the pharmacological profiles of enantiomers.
| Characteristic | Eutomer (Active Enantiomer) | Distomer (Inactive/Less Active Enantiomer) |
| Therapeutic Effect | Primary contributor to the desired pharmacological effect. | May have significantly lower or no therapeutic effect. |
| Receptor Binding | Binds with high affinity and specificity to the target receptor. | May have weak or no binding affinity to the target receptor. |
| Metabolism | May be metabolized at a different rate than the distomer. | Can be metabolized differently, potentially leading to different byproducts. |
| Potential for Side Effects | May have a cleaner side effect profile. | Can be responsible for off-target effects and toxicity. |
Overview of ABT-494 Enantiomer as a Preclinical Research Compound
ABT-494, also known as Upadacitinib (B560087), is a selective Janus kinase 1 (JAK1) inhibitor. researchgate.netnih.gov The Janus kinase family consists of four members (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling pathways of various cytokines involved in immune responses and inflammation. acs.orgresearchgate.net The development of selective JAK inhibitors was driven by the hypothesis that targeting specific JAK enzymes could offer a better benefit-risk profile compared to pan-JAK inhibitors. researchgate.netnih.gov
Upadacitinib was specifically designed as a selective JAK1 inhibitor. researchgate.netnih.gov Preclinical research on Upadacitinib demonstrated its high selectivity for JAK1 over other JAK family members. In vitro cellular assays showed that Upadacitinib is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3. researchgate.net
The development of Upadacitinib as a single enantiomer is a direct application of the principles of stereochemistry in drug design. The specific three-dimensional structure of the Upadacitinib enantiomer is what allows for its potent and selective binding to the ATP-binding site of the JAK1 enzyme. Preclinical studies are essential to identify the most active and safest enantiomer. While detailed public data on the preclinical comparison of the different stereoisomers of the parent molecule of Upadacitinib is limited, the successful development and approval of Upadacitinib as a single enantiomer implies that extensive preclinical research was conducted to establish its superior pharmacological profile over its corresponding enantiomer and any other stereoisomers. This research would have been a critical step in its journey from a preclinical candidate to an approved therapeutic agent.
Historical Context of Enantioselective Drug Discovery Relevant to Janus Kinase Inhibitors
The deliberate and strategic development of single-enantiomer drugs, or enantioselective drug discovery, has become a cornerstone of modern pharmaceutical research. The history of this field is marked by a growing understanding of the three-dimensional nature of drug-receptor interactions. Initially, many chiral drugs were developed and marketed as racemates (a 1:1 mixture of both enantiomers). mdpi.com However, a series of clinical experiences, most notably the thalidomide tragedy in the 1960s, highlighted the critical importance of stereochemistry. slideshare.netresearchgate.net
This led to a paradigm shift in the pharmaceutical industry and among regulatory agencies. The 1992 FDA guidelines were a landmark event, formally encouraging the development of single-enantiomer drugs. nih.gov This spurred the development of new technologies and methodologies for enantioselective synthesis and chiral separation.
In the context of Janus kinase inhibitors, the development of these targeted therapies coincided with this era of heightened awareness regarding stereochemistry. The goal with JAK inhibitors has been to achieve selectivity for specific JAK family members to maximize efficacy and minimize off-target effects. acs.org The design of potent and selective inhibitors like Upadacitinib relies heavily on creating a molecule with a precise three-dimensional structure that fits perfectly into the target's binding site.
The enantioselective synthesis of small molecule kinase inhibitors is a well-established field. For example, the enantioselective synthesis of another JAK inhibitor, ruxolitinib, has been described in the scientific literature, often employing methods like organocatalytic asymmetric aza-Michael additions to create the desired chiral center. researchgate.netbohrium.comnih.gov Similarly, the development of Upadacitinib involved a sophisticated, multi-step synthesis designed to produce the single, desired enantiomer in a scalable manner. acs.org This process often involves asymmetric hydrogenation or other stereoselective reactions to set the crucial stereocenters in the molecule. acs.org The focus on enantioselective synthesis from the outset of the development of many JAK inhibitors, including Upadacitinib, reflects the maturation of pharmaceutical chemistry and a deep understanding of the critical role of stereochemistry in creating safer and more effective medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis and Chiral Resolution Methodologies for Abt 494
Advanced Synthetic Routes to the Chiral Pyrrolidine (B122466) Fragment of ABT-494
The chiral pyrrolidine fragment is a key structural element of ABT-494, and its enantioselective construction is critical for obtaining the active pharmaceutical ingredient in high purity.
Diastereoselective 1,3-Dipolar Cycloaddition Strategies and Optimization
Diastereoselective 1,3-dipolar cycloaddition reactions have been employed as a strategy for the construction of the chiral pyrrolidine fragment of ABT-494 acs.orgacs.org. One reported method utilizes Oppolzer's chiral sultam as a chiral auxiliary to direct an asymmetric 1,3-dipolar cycloaddition acs.orgacs.org. This approach was found to be effective in achieving the desired level of concomitant diastereoselectivity and enantioselectivity in forming the 3,4-syn substituted pyrrolidine moiety acs.orgacs.org. The process has been demonstrated on a laboratory scale and refined for scale-up, allowing for the recovery and reuse of the chiral auxiliary acs.orgacs.org.
Research findings highlight the application of chiral auxiliary-directed diastereoselective 1,3-dipolar cycloaddition as a convenient tool for constructing the chiral pyrrolidine core with the required stereochemistry acs.orgacs.org.
Application of Chiral Auxiliaries for Stereocontrol
Chiral auxiliaries are chiral molecules temporarily attached to a substrate to induce stereoselectivity in a reaction du.ac.innumberanalytics.com. After the reaction, the auxiliary is removed, leaving the desired stereoisomer numberanalytics.com. In the context of ABT-494 synthesis, chiral auxiliaries, such as Oppolzer's chiral sultam, have been successfully applied to control the stereochemical outcome of key steps like the 1,3-dipolar cycloaddition acs.orgacs.org. The use of chiral auxiliaries allows for the creation of a chiral environment that favors the formation of one specific enantiomer or diastereomer numberanalytics.com. The ability to easily detach and potentially reuse the chiral auxiliary is an important consideration for process efficiency and sustainability acs.orgacs.org.
Enantiomer Separation and Purification Techniques for ABT-494
Even with highly selective synthetic routes, achieving the required enantiomeric purity of a pharmaceutical compound like ABT-494 often necessitates effective separation and purification techniques for the final product or key intermediates.
Chiral Chromatography Method Development and Optimization
Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating enantiomers slideshare.netchemistrydocs.com. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) slideshare.netchromatographyonline.com. Method development in chiral chromatography involves selecting the appropriate chiral stationary phase, optimizing the mobile phase composition, and controlling parameters such as temperature to achieve adequate resolution of the enantiomers chromatographyonline.comresearchgate.net.
For ABT-494, chiral chromatography is a crucial technique for ensuring the enantiomeric purity of the final product transcriptionfactor.org. The development and optimization of chiral chromatography methods would involve screening different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase conditions to achieve baseline separation of the (3S,4R) enantiomer from any other present stereoisomers chromatographyonline.comnih.gov. Factors such as the type of polysaccharide and the nature and position of the chiral selector on the stationary phase significantly influence the selectivity of the separation chromatographyonline.com.
Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)
Various types of CSPs are available, including those based on proteins (e.g., α1-acid glycoprotein (B1211001) (AGP), cellobiohydrolase (CBH), human serum albumin (HSA)) and polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives). chromtech.net.aucsic.esymc.eumdpi.comshimadzu.commpg.descispace.com The choice of CSP depends on the chemical properties of the analyte. For instance, protein-based columns like CHIRAL-AGP are effective for separating a broad range of drug compounds, including amines and acids, and their selectivity can be modulated by adjusting mobile phase parameters such as pH and organic modifier concentration. chromtech.net.auymc.eu Polysaccharide-based CSPs, often coated or immobilized on silica (B1680970) gel, are also versatile and widely used for both analytical and preparative chiral separations. csic.esmdpi.com
While preparative HPLC using a C18 column (an achiral phase) with specific mobile phases and detection methods (UV, polarimeter, ELSD) has been mentioned in the context of purifying ABT-494 hplc.eu, specific details regarding the use of a chiral stationary phase specifically for the enantiomeric separation of ABT-494 were not found in the provided search results.
Supercritical Fluid Chromatography (SFC) Applications
SFC separations are generally faster and consume less organic solvent compared to normal-phase HPLC, aligning with principles of green chemistry. mdpi.comsigmaaldrich.comresearchgate.netnih.gov The lower viscosity and higher diffusivity of supercritical CO2 allow for higher flow rates and faster equilibration times while maintaining high separation efficiency. mdpi.comsigmaaldrich.comsci-hub.se SFC is well-suited for the separation of isomers and structurally similar compounds. sigmaaldrich.comsci-hub.se
Crystallization-Based Enantioseparation Processes
Crystallization-based methods represent classic and widely applied techniques for the separation of enantiomers, particularly on a larger scale. ymcamerica.commdpi.comshimadzu.comsigmaaldrich.com These methods exploit differences in the solid-state properties of enantiomers or their derivatives.
Diastereomeric Salt Formation and Resolution
Diastereomeric salt formation and resolution is one of the most common and historically significant methods for separating enantiomers, particularly for chiral acids and bases. semanticscholar.orgchromatographyonline.commdpi.comshimadzu.comsigmaaldrich.com This method involves reacting a racemic mixture of a chiral acid or base with an enantiomerically pure chiral resolving agent (a chiral base or acid, respectively). shimadzu.com This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical and chemical properties, such as solubility, melting point, and crystal shape. shimadzu.com
The difference in solubility of the diastereomeric salts in a suitable solvent allows for their separation, typically by fractional crystallization. One diastereomeric salt preferentially crystallizes from the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the pure enantiomer is recovered by breaking the salt (e.g., by treatment with an acid or base) and isolating the free compound.
The efficiency of this method depends on several factors, including the choice of the chiral resolving agent, the solvent system, concentration, and temperature. chromatographyonline.comshimadzu.com An effective resolving agent should readily form crystalline diastereomeric salts with an appreciable difference in solubility, and it should be easily recoverable.
While diastereomeric salt formation is a well-established technique for chiral resolution chromatographyonline.comshimadzu.com, the provided search results did not include specific details on the formation or resolution of a diastereomeric salt derived from ABT-494 for enantiomeric separation.
Membrane-Based Separation Technologies for Chiral Resolution
Membrane-based separation technologies represent a promising and evolving area for chiral resolution, offering potential advantages such as continuous operation, reduced energy consumption, and smaller footprints compared to some traditional separation methods. shimadzu.comcore.ac.uk These methods utilize selective membranes that can differentiate between enantiomers.
Enantioselective membranes can be broadly classified as liquid membranes or solid membranes. shimadzu.com Liquid membranes typically involve a chiral selector dissolved or suspended in a liquid membrane phase. Solid membranes can incorporate chiral polymers or chiral selectors immobilized within a membrane matrix. shimadzu.comcore.ac.uk Recent research has explored the use of homochiral metal-organic frameworks (MOFs) incorporated into membranes for chiral separation, demonstrating promising enantioselectivity in some cases.
Membrane processes for chiral resolution can be implemented in various configurations, including enantioselective permeation and membrane-assisted crystallization or extraction. While membrane technology holds significant potential for large-scale chiral separations shimadzu.com, achieving high enantiomeric excess can sometimes be a challenge with certain membrane materials.
Molecular Mechanism of Action and Target Engagement of Abt 494 Enantiomer
Selective Janus Kinase (JAK) 1 Inhibition Profile
Upadacitinib (B560087) was engineered to exhibit a high degree of selectivity for JAK1 over the other members of the JAK family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). researchgate.netnbinno.comacrabstracts.org This selectivity is critical, as each JAK isoform is involved in different signaling pathways; for instance, JAK2 is integral to erythropoiesis, while JAK3 is crucial for immunosurveillance. nih.gov The preferential targeting of JAK1 is hypothesized to maximize therapeutic efficacy in diseases driven by JAK1-dependent cytokines, such as interleukin-6 (IL-6) and interferons (IFNs), while minimizing effects associated with the inhibition of other JAKs. researchgate.netnih.govnih.gov
In Vitro Selectivity Analysis Against JAK Isoforms (JAK1, JAK2, JAK3, TYK2)
The selectivity of Upadacitinib has been rigorously quantified through both biochemical and cellular in vitro assays. In enzymatic assays using recombinant human JAK kinase domains, Upadacitinib demonstrates potent inhibition of JAK1. nih.govnih.gov The half-maximal inhibitory concentrations (IC50) consistently show a clear preference for JAK1. nih.govnih.govpatsnap.com
Table 1: Biochemical Assay (Enzymatic) Selectivity of Upadacitinib This interactive table summarizes the IC50 values of Upadacitinib against JAK isoforms in biochemical assays.
| JAK Isoform | IC50 (μM) | Source(s) |
|---|---|---|
| JAK1 | 0.043 - 0.045 | nih.govnih.govpatsnap.com |
| JAK2 | 0.109 - 0.12 | nih.govnih.govpatsnap.com |
| JAK3 | 2.1 - 2.3 | nih.govnih.govpatsnap.com |
This biochemical selectivity is further confirmed in cellular assays, which assess the inhibitor's activity in a more physiologically relevant context. In engineered cell lines that depend on individual JAK isoforms for proliferation, Upadacitinib shows significant functional selectivity. acrabstracts.orgnih.gov
Table 2: Cellular Assay Selectivity of Upadacitinib This interactive table presents the IC50 values and selectivity folds of Upadacitinib in cellular assays.
| JAK Isoform | Cellular IC50 (μM) | Selectivity vs. JAK1 (Fold) | Source(s) |
|---|---|---|---|
| JAK1 | 0.014 | - | nih.gov |
| JAK2 | 0.593 | ~40-74 | acrabstracts.orgnih.govpatsnap.com |
| JAK3 | ~1.86 | ~130 | nih.govpatsnap.com |
The data from these in vitro studies establish that Upadacitinib is a potent inhibitor of JAK1 with substantial selectivity over JAK2, and even greater selectivity over JAK3 and TYK2. nih.govnih.gov
Biochemical Characterization of Enzyme Inhibition Kinetics and Binding Parameters
Kinetic studies have characterized Upadacitinib as a competitive inhibitor that targets the adenosine (B11128) triphosphate (ATP)-binding site within the kinase domain of JAKs. patsnap.comnih.govpatsnap.com By occupying this site, Upadacitinib prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme and halting the initiation of the downstream signaling cascade. nih.govpatsnap.com
The structural basis for its JAK1 selectivity lies in subtle differences in the ATP-binding pockets among the JAK isoforms. acrabstracts.orgnih.gov Upadacitinib was specifically designed to leverage these differences. researchgate.netacrabstracts.org For example, a trifluoromethyl group on the molecule was engineered to fit into a specific space within the JAK1 active site, creating an induced fit that enhances binding affinity and confers selectivity. researchgate.net Molecular modeling studies support this, indicating that the free binding energy for Upadacitinib is most favorable with JAK1, and that specific van der Waals interactions contribute to its higher affinity for JAK1 compared to other JAKs. nih.gov
Competitive Binding Assays and Displacement Studies
The ATP-competitive mechanism of Upadacitinib has been experimentally verified through competitive binding assays. researchgate.net In these studies, the IC50 of Upadacitinib for JAK1 was measured in the presence of increasing concentrations of ATP. researchgate.net The results showed that as the concentration of ATP increased, a higher concentration of Upadacitinib was required to achieve the same level of inhibition. researchgate.net This shift in IC50 values is consistent with the Cheng-Prusoff equation for competitive inhibition, confirming that Upadacitinib and ATP compete for the same binding site on the JAK1 enzyme. researchgate.net These displacement studies provide direct evidence for the compound's mechanism of action at the molecular level. researchgate.netnih.gov
Downstream Signaling Pathway Modulation: Focus on the JAK-STAT Pathway
The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. rinvoqhcp.com Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govpatsnap.com The STATs are subsequently phosphorylated by the JAKs, leading them to form dimers, translocate to the cell nucleus, and bind to DNA to regulate the transcription of target genes, many of which are pro-inflammatory. nih.govpatsnap.comrinvoqhcp.com
Upadacitinib's inhibition of JAK1 interrupts this critical pathway. nih.gov By preventing the phosphorylation and activation of STATs, it blocks the entire downstream signaling cascade, resulting in reduced transcription of genes responsible for inflammation. patsnap.comdrugbank.com
Quantitative Analysis of STAT Phosphorylation in Cellular Models
The functional consequence of JAK1 inhibition by Upadacitinib is the suppression of STAT phosphorylation. This has been quantified in various cellular models using cytokine stimulation. For instance, Upadacitinib potently inhibits STAT phosphorylation induced by JAK1-dependent cytokines like IL-6 (which signals through JAK1/JAK2) and IFNγ (JAK1/JAK2). researchgate.netnih.gov
In human whole blood assays, Upadacitinib inhibited IL-6-induced STAT3 phosphorylation with IC50 values of 0.078 μM in CD14+ monocytes and 0.207 μM in CD3+ T-cells. nih.gov Its activity was found to be approximately 60-fold more potent against JAK1-dependent signaling compared to signaling by erythropoietin, a cytokine that relies exclusively on JAK2. nih.gov
Furthermore, pharmacodynamic analyses demonstrate that Upadacitinib has a stronger inhibitory effect on IL-6-induced pSTAT3 (a marker for JAK1/JAK2 activity) than on IL-7-induced pSTAT5 (a marker for JAK1/JAK3 activity), with a potency ratio of 2.0, underscoring its selectivity within a complex cellular environment. patsnap.com
Gene Expression Profiling of Cytokine-Induced Responses
The ultimate effect of modulating the JAK-STAT pathway is a change in gene expression. By preventing STATs from reaching the nucleus, Upadacitinib leads to the diminished transcription of pro-inflammatory genes. patsnap.com Studies using single-cell RNA sequencing in models of autoimmune disease have provided detailed insights into these changes. arvojournals.org
In a model of experimental autoimmune uveitis, treatment with Upadacitinib resulted in significant changes in the gene expression profiles of immune cells. arvojournals.org Specifically, it reduced the expression of inflammatory-related genes and rescued the ratio of certain T cell populations. arvojournals.org Gene Ontology (GO) analysis of downregulated genes in CD4+ T cells revealed enrichment in pathways related to the "regulation of tumor necrosis factor production" and "positive regulation of cytokine production," directly linking the drug's mechanism to the suppression of key inflammatory processes. arvojournals.org
Structure Activity Relationship Sar Studies of Abt 494 Enantiomer
Elucidation of Stereochemical Requirements for Potency and Selectivity
Stereochemistry plays a pivotal role in the interaction between drugs and biological targets, which are often chiral themselves mdpi.comijpsjournal.com. The specific three-dimensional arrangement of atoms in a chiral molecule like the active enantiomer of ABT-494 dictates how it fits into the binding site of its target protein, JAK1 chemgood.comwikipedia.org. This precise fit is essential for achieving high potency and selectivity mdpi.com.
Research in medicinal chemistry consistently demonstrates that individual stereoisomers of a chiral drug can exhibit marked differences in their pharmacological profiles, including potency and selectivity for receptors, transporters, and enzymes mdpi.comijpsjournal.comscribd.com. For ABT-494, the (3S,4R) configuration is the eutomer, representing the stereoisomer with the desired biological activity chemgood.combiosynth.compharmacompass.com. The specific stereochemical centers at the 3 and 4 positions of the pyrrolidine (B122466) ring are critical determinants of its interaction with JAK1 and its selectivity over other JAK subtypes, such as JAK2, JAK3, and Tyk2 chemgood.comwikipedia.orgcaymanchem.com.
While general principles about the importance of stereochemistry in drug-target interactions are well-established mdpi.comijpsjournal.comscribd.com, specific detailed research findings elucidating the precise stereochemical requirements of the ABT-494 enantiomer for its potency and selectivity often involve complex experimental and computational studies. These studies aim to map the interactions between the chiral centers of the molecule and the amino acid residues within the JAK1 binding site. The (3S,4R) configuration likely positions key functional groups of ABT-494 in an optimal orientation to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the target enzyme, leading to potent inhibition nih.gov.
Impact of Enantiomeric Configuration on Receptor Binding Affinity and Functional Activity
The enantiomeric configuration of a chiral molecule directly impacts its binding affinity to a chiral receptor or enzyme and, consequently, its functional activity mdpi.comnih.govmdpi.com. For ABT-494, the (3S,4R)-enantiomer is the active pharmaceutical ingredient, demonstrating potent inhibition of JAK1 chemgood.comcaymanchem.com. The other enantiomer, with the (3R,4S) configuration, is expected to have significantly different binding characteristics and functional activity impurity.comsigmaaldrich.com.
Differences in enantiomeric configuration can lead to variations in how tightly a molecule binds to its target (binding affinity) and the resulting biological effect (functional activity) mdpi.comnih.govmdpi.com. This is because the stereochemistry influences the shape and electronic distribution of the molecule, affecting the complementarity with the binding site mdpi.com. Even subtle differences in the spatial arrangement of atoms between enantiomers can result in vastly different interaction energies and binding poses within the protein pocket tandfonline.com.
For ABT-494, its selectivity for JAK1 over other JAK enzymes is a key characteristic chemgood.comwikipedia.orgcaymanchem.com. This selectivity is, at least in part, a consequence of its specific enantiomeric configuration, which favors binding to the JAK1 active site while showing significantly lower affinity for JAK2, JAK3, and Tyk2 chemgood.comcaymanchem.com. For example, ABT-494 is reported to be approximately 74-fold more selective for JAK1 over JAK2 in cellular assays chemgood.com. This differential binding affinity directly translates to its functional selectivity as a JAK1 inhibitor.
While detailed comparative data on the binding affinity and functional activity of the (3S,4R)-enantiomer versus the (3R,4S)-enantiomer of ABT-494 in the context of JAK inhibition were not extensively detailed in the provided search results, the principle of enantioselective binding is well-established in pharmacology mdpi.comnih.govmdpi.com. The fact that the (3S,4R) isomer was developed as the therapeutic agent (Upadacitinib) strongly implies that this specific enantiomer possesses superior binding affinity and functional inhibitory activity against JAK1 compared to its counterpart chemgood.comwikipedia.orgpharmacompass.com.
Systematic Analog Synthesis and Biological Evaluation to Define Key Pharmacophores
Systematic analog synthesis and biological evaluation are fundamental approaches in SAR studies to define the key pharmacophores responsible for a molecule's activity sci-hub.senih.gov. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govbiorxiv.org. By synthesizing a series of compounds structurally related to the active enantiomer of ABT-494, where specific parts of the molecule are systematically modified, researchers can assess the impact of these changes on biological activity.
This process involves creating analogs with variations in substituents, functional groups, or structural rigidities, while maintaining the core scaffold and, importantly, the stereochemical configuration of the active enantiomer nih.gov. Biological evaluation of these analogs, typically through in vitro assays measuring enzyme inhibition (e.g., JAK1 IC50 values) and cellular activity, provides data to correlate structural modifications with changes in potency and selectivity caymanchem.com.
Through the synthesis and testing of numerous ABT-494 analogs, researchers can identify which parts of the molecule are essential for binding to JAK1 and eliciting the desired inhibitory effect. This helps to delineate the pharmacophoric features, such as specific hydrogen bond donors/acceptors, hydrophobic regions, or aromatic rings, and their spatial arrangement, that are critical for productive interaction with the JAK1 binding site nih.govbiorxiv.org.
While specific details of the systematic analog synthesis and evaluation program for the this compound were not extensively provided in the search results, this approach is a standard practice in drug discovery and was undoubtedly employed during the development of ABT-494 to optimize its pharmacological properties nih.govbiorxiv.orgresearchgate.net. The resulting SAR information guides further chemical modifications to improve potency, selectivity, and other desirable drug-like properties.
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used in conjunction with experimental SAR studies to understand and predict the relationship between chemical structure and biological activity mdpi.commdpi.comtoxicology.orgnih.govacs.org. These methods can provide insights into molecular properties, binding interactions, and reaction mechanisms that are difficult to obtain experimentally semanticscholar.orgrsc.orgacs.org.
QSAR models aim to establish a mathematical relationship between structural or physicochemical descriptors of a series of compounds and their measured biological activities mdpi.commdpi.comtoxicology.orgnih.gov. By analyzing this relationship, researchers can identify the key molecular features that contribute to activity and develop predictive models for designing new, more potent, or selective analogs mdpi.commdpi.comacs.org.
Ligand-Based and Structure-Based Drug Design Approaches
Computational drug design approaches can be broadly classified into ligand-based drug design (LBDD) and structure-based drug design (SBDD) iaanalysis.combeilstein-journals.orgnih.govgardp.orgnih.gov.
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target protein, obtained through experimental techniques like X-ray crystallography or NMR spectroscopy iaanalysis.combeilstein-journals.orgnih.govnih.gov. SBDD methods, such as molecular docking and molecular dynamics simulations, aim to predict how a ligand binds to the target site and to estimate the binding affinity iaanalysis.combeilstein-journals.orgnih.govnih.gov. If the crystal structure of JAK1 in complex with ABT-494 (or a closely related analog) is available, SBDD can provide detailed insights into the specific interactions between the enantiomer and the enzyme, guiding the design of improved inhibitors nih.govtandfonline.com.
Both LBDD and SBDD approaches, often used in combination, can contribute significantly to understanding the SAR of the this compound and guiding the design of novel compounds with optimized properties iaanalysis.combeilstein-journals.orgnih.gov.
Prediction of Enantioselective Interactions
Computational methods are particularly valuable for predicting enantioselective interactions, which are crucial for understanding the differential activity of stereoisomers semanticscholar.orgrsc.orgacs.org. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations can be used to model the binding of each enantiomer to the chiral binding site of the target protein nih.govsemanticscholar.orgacs.org.
By comparing the predicted binding poses, interaction energies, and dynamic behavior of the (3S,4R)- and (3R,4S)-enantiomers within the JAK1 binding pocket, computational studies can help explain the observed differences in binding affinity and functional activity tandfonline.comsemanticscholar.orgacs.org. These methods can identify subtle stereospecific interactions, such as differential hydrogen bonding patterns or steric clashes, that favor the binding of one enantiomer over the other tandfonline.com.
Computational predictions of enantioselectivity have been successfully applied in various chemical systems to understand and predict the outcome of chiral reactions and the binding of chiral ligands to protein targets nih.govtandfonline.comsemanticscholar.orgrsc.orgacs.org. For the this compound, computational studies would likely focus on modeling its interaction with the JAK1 kinase domain to elucidate the structural basis for its potent and selective inhibition, taking into account the specific chirality of the molecule and the target protein semanticscholar.orgacs.org.
Preclinical Pharmacological Investigations of Abt 494 Enantiomer
In Vitro Pharmacological Characterization in Relevant Cellular and Organotypic Assays
The in vitro characterization of ABT-494 (Upadacitinib) has been central to understanding its mechanism of action and selectivity profile. These studies have been foundational in establishing its identity as a potent and selective Janus kinase (JAK) 1 inhibitor. researchgate.netnih.govnih.gov
ABT-494 was engineered for enhanced selectivity for JAK1, a hypothesis driven by structural predictions of differential binding interactions outside the ATP-binding active site of JAK family members. acrabstracts.org In cellular assays that are dependent on specific cytokines, ABT-494 has demonstrated a high degree of selectivity for JAK1 over other JAK family kinases. acrabstracts.org Specifically, it is approximately 74-fold more selective for JAK1 over JAK2 in these cellular assays. acrabstracts.org Further studies have shown it to be around 60-fold selective for JAK1 over JAK2 and more than 100-fold selective over JAK3 in cellular assays. researchgate.netnih.gov
This selectivity translates to its functional activity. In whole blood assays, ABT-494 was about 10 times more potent against IL-6 (a JAK1-dependent cytokine) signaling than GM-CSF (a JAK2-driven signaling pathway). acrabstracts.org The compound potently inhibits the signaling of cytokines that rely on JAK1, such as interleukin-6 (IL-6) and interferon-gamma (IFNγ). researchgate.netnih.govnih.gov
Table 1: In Vitro JAK Selectivity of ABT-494 in Cellular Assays
| JAK Family Member | Selectivity Fold vs. JAK1 | Reference |
|---|---|---|
| JAK2 | ~60-74x | researchgate.netnih.govacrabstracts.org |
The functional consequences of ABT-494's JAK1 selectivity have been explored in various cell-based proliferation and differentiation studies. A key finding is its differential impact on hematopoietic processes compared to less selective JAK inhibitors. For instance, the inhibition of JAK2/erythropoietin (EPO) signaling is a known factor in the differentiation of bone marrow cells. acrabstracts.org ABT-494's selectivity for JAK1 over JAK2 results in a reduced effect on erythropoietin signaling at efficacious doses. patsnap.com This was further demonstrated by its ability to inhibit bone marrow cell differentiation in vitro in a manner consistent with its JAK2 inhibition profile, which is less potent than its JAK1 inhibition. acrabstracts.org
Preclinical Efficacy and Pharmacodynamic Studies in Animal Models
Preclinical studies in animal models of inflammatory diseases have been crucial in establishing the in vivo relevance of ABT-494's in vitro profile.
In vivo studies have confirmed that ABT-494 effectively engages its target and modulates JAK1-dependent signaling pathways in animal models. In a rat adjuvant-induced arthritis model, both ABT-494 and the pan-JAK inhibitor tofacitinib (B832) demonstrated efficacy. researchgate.netnih.govnih.gov However, the higher selectivity of ABT-494 for JAK1 resulted in a reduced effect on reticulocyte deployment and natural killer (NK) cell depletion relative to its efficacy, highlighting its selective in vivo activity. researchgate.netnih.gov The compound has been shown to be a potent inhibitor of inflammation and bone loss in this rat model. patsnap.com Furthermore, at doses that proved efficacious in these models, ABT-494 did not significantly impact peripheral NK cell counts, a process more dependent on JAK3. patsnap.com
The relationship between the exposure to ABT-494 and its pharmacological response has been characterized in preclinical models. A clear dose-dependent efficacy was observed in the rat adjuvant-induced arthritis model. researchgate.netnih.gov The pharmacodynamic profile observed in rats, particularly the sparing of JAK2- and JAK3-dependent pathways at therapeutic exposures, has shown to be consistent with early clinical data in healthy human subjects. patsnap.com This suggests a translatable exposure-response relationship from preclinical models to clinical settings. patsnap.com
Preclinical Metabolic Stability and Biotransformation Pathways
Understanding the metabolic fate of a compound is a critical component of its preclinical evaluation. In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic pathways of ABT-494. The metabolism of Upadacitinib (B560087) is primarily mediated by the cytochrome P450 (CYP) enzyme CYP3A4, with a minor contribution from CYP2D6. nih.gov
In a mass balance study, it was determined that ABT-494 is eliminated through both feces and urine. The majority of the drug is excreted as the unchanged parent compound, with 38% found in feces and 24% in urine. fda.gov Metabolites account for approximately 34% of the excreted dose. fda.gov There are no known active metabolites of significant concern. fda.gov The terminal elimination half-life has been reported to be between 6 and 16 hours in humans. researchgate.net
Table 2: Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| ABT-494 | Upadacitinib, A-1293543 |
| ABT-494 enantiomer | (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
| Tofacitinib | - |
| Adalimumab | - |
| Tocilizumab | - |
| Interleukin-6 | IL-6 |
| Interferon-gamma | IFNγ |
| Granulocyte-macrophage colony-stimulating factor | GM-CSF |
In vitro Metabolism Studies in Animal Liver Microsomes and Hepatocytes
In vitro studies were conducted to characterize the metabolic pathways of ABT-494 (Upadacitinib). These investigations utilized subcellular fractions and cells from various preclinical species to predict the compound's metabolic fate in vivo.
The metabolism of radiolabelled ABT-494 was investigated using liver microsomes and hepatocytes from several preclinical species, including mice, rats, dogs, and cynomolgus monkeys, as well as from humans. fda.gov In incubations with liver cytosols from these species, no metabolism of ABT-494 was observed. fda.gov
Metabolic activity was primarily observed in liver microsomes and hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). fda.govnih.govresearchgate.net Studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for the metabolism of ABT-494, with a minor contribution from CYP2D6. nih.govnih.gov The metabolic conversion rate in liver microsomes showed species-dependent differences. frontiersin.org
The stability and metabolic profile of ABT-494 were assessed in these in vitro systems. In hepatocytes, a total of five metabolites were characterized across the different species studied. fda.gov
Table 1: Summary of In vitro Metabolism Studies of ABT-494 in Preclinical Species
| Test System | Species | Key Findings | Reference(s) |
| Liver Microsomes | Mouse, Rat, Dog, Monkey | Metabolized by microsomal enzymes; Species-dependent differences in metabolic rate observed. | fda.gov, frontiersin.org |
| Hepatocytes | Mouse, Rat, Dog, Monkey | Five metabolites were characterized across species. | fda.gov |
| Liver Cytosol | Mouse, Rat, Dog, Monkey | No metabolism was detected. | fda.gov |
This table is generated based on available data for ABT-494 (Upadacitinib).
Identification and Characterization of Metabolites in Preclinical Species
Following the demonstration of in vitro metabolism, studies were undertaken to identify and characterize the metabolites of ABT-494 in preclinical species. The primary goal of these investigations is to understand the biotransformation products that could be formed in vivo.
In pharmacokinetic studies across nonclinical species, the unchanged parent drug (ABT-494) was found to be the main component circulating in plasma, accounting for over 79% of the plasma radioactivity in humans, indicating that a significant portion of the drug is not metabolized. fda.gov
In vitro studies with hepatocytes from preclinical species led to the characterization of five distinct metabolites. fda.gov While the specific structures of all metabolites across all preclinical species are not fully detailed in all public records, the major metabolic pathways have been proposed. For instance, in incubations with recombinant human CYP3A4, seven metabolites were observed, with the major metabolite, M11, proposed to be formed through oxidation at the pyrrolopyrazine moiety, followed by ring opening. fda.gov In humans, the primary circulating metabolite is identified as the M4 glucuronide metabolite, which accounted for approximately 13% of the drug-related material in plasma. fda.gov There are no known active metabolites of significant concern. fda.gov
Table 2: Characterized Metabolites of ABT-494
| Metabolite | Proposed Formation Pathway | Species Detected In (In vitro) | Reference(s) |
| M11 | Oxidation at pyrrolopyrazine moiety and ring opening | Human (recombinant CYP3A4) | fda.gov |
| M4 | Glucuronidation | Human | fda.gov |
This table is generated based on available data for ABT-494 (Upadacitinib) and may not be exhaustive for all preclinical species.
Analytical and Bioanalytical Method Development for Abt 494 Enantiomer Research
Development of Chiral Analytical Methods for Enantiomeric Purity and Quantification
The control of enantiomeric purity is essential for guaranteeing the safety and therapeutic effectiveness of chiral drugs. nih.govresearchgate.net For ABT-494, which possesses a specific stereochemistry crucial for its activity as a Janus kinase (JAK) inhibitor, several advanced analytical techniques are employed to separate, quantify, and characterize its enantiomer. nih.gov
High-Resolution Chiral Liquid Chromatography for Analytical Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark technique for separating enantiomers and evaluating the enantiomeric purity of drug substances. unife.it For ABT-494, a robust HPLC method was systematically developed using an Analytical Quality by Design (AQbD) approach to quantify the active enantiomer and its unwanted stereoisomeric impurity in pharmaceutical products. nih.govresearchgate.net
This method demonstrates effective separation on a polysaccharide-based CSP, which is a widely used and versatile class of stationary phases for chiral resolutions. mdpi.com The optimized conditions allow for baseline separation, ensuring accurate quantification. nih.gov
Table 1: High-Resolution Chiral HPLC Method Parameters for ABT-494 Enantiomer Analysis
| Parameter | Condition | Source(s) |
| Stationary Phase | Chiralpak IG | nih.govresearchgate.net |
| Mobile Phase | n-hexane / ethanol (B145695) (70:30, v/v) | nih.govresearchgate.net |
| Elution Mode | Isocratic | nih.govresearchgate.net |
| Flow Rate | 1.8 mL/min | nih.govresearchgate.net |
| Column Temperature | 40 °C | nih.govresearchgate.net |
| Detection | UV at 230 nm | nih.govresearchgate.net |
This validated method provides a reliable tool for quality control, enabling manufacturers to meet stringent regulatory requirements for the enantiomeric purity of ABT-494 formulations. nih.gov
Mass Spectrometry Coupling for Enantiomer-Specific Detection
While mass spectrometry (MS) is a powerful tool for sensitive and selective quantification, it cannot inherently differentiate between enantiomers due to their identical mass. researchgate.net Therefore, for enantiomer-specific detection, MS is coupled with a chiral separation technique, most commonly Chiral LC. researchgate.net The chromatographic step separates the ABT-494 enantiomers before they enter the mass spectrometer for detection and quantification.
Numerous LC-MS/MS methods have been developed for the quantification of upadacitinib (B560087) in biological matrices like human and beagle dog plasma. nih.govdovepress.comnih.govnih.gov These methods, while not always employing chiral columns, establish the mass spectrometric conditions for detecting the molecule. Positive electrospray ionization (ESI) followed by Multiple Reaction Monitoring (MRM) is the standard approach, providing high sensitivity and specificity. dovepress.comnih.govnih.gov
Table 2: Representative Mass Spectrometry Parameters for ABT-494 Detection
| Parameter | Condition | Source(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | dovepress.comnih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | dovepress.comnih.gov |
| Parent Ion (m/z) | 381.0 | nih.gov |
| Fragment Ions (m/z) | 256.0, 213.0 | nih.gov |
| Alternative Parent Ion (m/z) | 380.95 | dovepress.com |
| Alternative Fragment Ion (m/z) | 255.97 | dovepress.com |
By integrating a chiral LC front-end with these established MS parameters, researchers can achieve highly sensitive and enantiomer-specific quantification of ABT-494 in complex biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and purity assessment. scispace.com However, in a standard achiral solvent, the NMR spectra of two enantiomers are identical. scispace.com To determine the enantiomeric excess (ee), a chiral environment must be induced. nih.gov
This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). scispace.com The agent interacts with the enantiomers to form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which are no longer mirror images and thus produce distinct signals in the NMR spectrum. nih.govresearchgate.net The ratio of the integrals of these distinct signals allows for a direct and accurate calculation of the enantiomeric excess. bham.ac.uk More recent advancements utilize prochiral solvating agents that become chiral upon interaction with the analyte, leading to an observable signal splitting that correlates linearly with the enantiomeric excess. scispace.comnih.gov Although specific NMR studies on ABT-494 enantiomeric excess are not detailed in the provided context, this standard methodology is a key component of chiral drug research. researchgate.net
Circular Dichroism Spectroscopy for Absolute Configuration Confirmation
Circular Dichroism (CD) spectroscopy is an essential tool for confirming the absolute configuration of a chiral molecule. americanlaboratory.comnih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers produce CD spectra that are perfect mirror images, with signals of equal magnitude but opposite signs. nih.gov
The absolute configuration of the this compound can be unequivocally determined by comparing its experimental CD spectrum to a spectrum predicted from first-principles quantum mechanical calculations (e.g., Density Functional Theory, DFT). americanlaboratory.comnih.gov A match between the signs and relative magnitudes of the experimental and calculated CD bands confirms the absolute stereochemistry. americanlaboratory.com Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, serves as a complementary and equally powerful technique for this purpose. nih.govresearchgate.net Furthermore, because the amplitude of the CD signal is directly proportional to the concentration of the enantiomer, the technique can also be used to determine enantiomeric purity. nih.gov
Bioanalytical Method Validation for Preclinical Sample Analysis
The quantitative analysis of drugs and their metabolites in biological fluids is fundamental to understanding their pharmacokinetic profiles. nih.gov Bioanalytical method validation ensures that the analytical procedures used for preclinical and clinical studies are accurate, precise, and reproducible. nih.govofnisystems.com
Extraction and Sample Preparation from Biological Matrices (e.g., plasma, tissues from animal models)
Efficiently extracting the target analyte from complex biological matrices like plasma or tissue homogenates is the first and most critical step in bioanalysis. nih.gov For ABT-494, several extraction techniques have been developed and validated for preclinical samples, primarily from plasma. nih.govnih.govpnrjournal.com The two most common approaches are protein precipitation and liquid-liquid extraction.
Protein precipitation is a rapid and effective method where a solvent, such as chilled acetonitrile, is added to the plasma sample to denature and precipitate the proteins. pnrjournal.com After centrifugation, the clear supernatant containing the drug is collected for analysis. pnrjournal.com Liquid-liquid extraction involves partitioning the drug from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate, often after pH adjustment. nih.govdovepress.com The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. nih.govdovepress.com
These methods are rigorously validated to assess their performance, including extraction recovery, matrix effects, accuracy, and precision, to ensure the reliability of the bioanalytical data. nih.govnih.gov
Table 3: Summary of Sample Preparation Methods for ABT-494 from Plasma
| Method | Procedure | Key Findings | Source(s) |
| Protein Precipitation (PPT) | Plasma is treated with chilled acetonitrile, vortexed, and centrifuged. The supernatant is collected for analysis. | A common, straightforward method for sample cleanup. | pnrjournal.comresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Plasma is alkalinized (e.g., with NaOH), then extracted with ethyl acetate. The organic layer is isolated, dried, and reconstituted. | Extraction recovery reported to be >80%. | nih.govdovepress.comnih.gov |
| Validated LC-MS/MS Method | A method using an unspecified extraction procedure was validated. | Extraction recoveries ranged from 87.53% to 93.47% with no significant matrix effect. | nih.gov |
These validated extraction procedures are essential for obtaining high-quality data in preclinical pharmacokinetic studies of the this compound.
Sensitivity, Selectivity, Accuracy, and Precision in Quantification
A cornerstone of pharmaceutical quality control is the validation of analytical methods to demonstrate their suitability for the intended purpose. For chiral compounds, this involves proving that the method can reliably distinguish and quantify the desired enantiomer from its counterpart and other potential impurities. A robust high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of upadacitinib and its enantiomeric impurity in pharmaceutical formulations. nih.govresearchgate.net
This method employs a Chiralpak IG column and an isocratic elution system with a mobile phase composed of an n-hexane/ethanol mixture (70:30, v/v). nih.govresearchgate.net The chromatographic conditions are meticulously controlled to ensure optimal separation and detection. nih.govresearchgate.net Rigorous validation has confirmed the method's suitability, demonstrating high levels of sensitivity, selectivity, accuracy, and precision. nih.govresearchgate.net
While specific quantitative data from the primary study on the enantiomeric separation of ABT-494 is not fully detailed in the provided abstracts, the validation of a similar bioanalytical method for upadacitinib in beagle dog plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a strong indication of the performance metrics that can be achieved. nih.gov The validation of this UPLC-MS/MS method, which is crucial for preclinical pharmacokinetic studies, demonstrated excellent linearity, a low lower limit of quantification (LLOQ), and high precision and accuracy. nih.gov
Table 1: Validation Parameters for the Bioanalytical UPLC-MS/MS Method for Upadacitinib
| Parameter | Finding |
|---|---|
| Linearity Range | 1–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD) | < 10.03% |
| Inter-day Precision (RSD) | < 10.03% |
| Accuracy (RE) | -3.79% to 2.58% |
| Extraction Recovery | > 80% |
Data sourced from a study on the quantitative analysis of upadacitinib in beagle dog plasma. nih.gov
The development of such sensitive and specific methods is crucial for controlling the enantiomeric purity of ABT-494 in pharmaceutical formulations, thereby ensuring patient safety and therapeutic efficacy. nih.govresearchgate.net
Future Research Directions and Unanswered Questions Regarding Abt 494 Enantiomer
Exploration of Novel, More Sustainable, and Cost-Effective Synthetic Routes
The current manufacturing processes for upadacitinib (B560087) have been optimized for high enantiomeric and diastereomeric purity, notably featuring a key step involving an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two critical stereocenters on the pyrrolidine (B122466) ring. researchgate.netdigitellinc.com While effective for producing the desired (3S,4R) enantiomer, future research should focus on developing distinct synthetic strategies for its (3R,4S) counterpart.
Key research objectives include:
Alternative Asymmetric Catalysis: Investigating different chiral catalysts and ligands in hydrogenation or other asymmetric transformations that could favor the formation of the (3R,4S) stereochemistry with high selectivity. This could involve exploring different transition-metal complexes beyond those currently used. researchgate.net
Biocatalytic Methods: Employing enzymes as chiral catalysts offers a highly sustainable and specific alternative to traditional chemical synthesis. Research into enzymes that can perform stereoselective reactions, such as ketoreductases or transaminases on suitable precursor molecules, could provide a green and efficient route to the ABT-494 enantiomer.
Chiral Pool Synthesis: Developing synthetic pathways that start from readily available and inexpensive chiral starting materials (the "chiral pool") to set the required stereocenters.
Process Intensification and Green Chemistry: Applying principles of green chemistry to any new synthetic route, focusing on reducing solvent waste, minimizing energy consumption, and improving atom economy. Techniques like continuous flow chemistry could be explored to enhance safety, consistency, and scalability while reducing costs. A recent study highlighted the use of an FeCl3/p-aminophenol catalyst system to improve the efficiency of introducing the ethyl group onto the pyrroline (B1223166) ring, suggesting that even established steps have room for greener optimization. researchgate.net
Advanced Structural Biology Studies to Elucidate Subtle Enantiomer-Specific Interactions
Upadacitinib's selectivity for JAK1 over other JAK family members was achieved through structure-based design, exploiting differential binding interactions outside the primary ATP-binding site. acrabstracts.org It is hypothesized that the specific three-dimensional arrangement of the (3S,4R) enantiomer is optimal for these selective interactions. A critical unanswered question is how its mirror image, the (3R,4S) enantiomer, interacts with the same target.
Future structural biology research should aim to:
Co-crystallize the (3R,4S) enantiomer with the kinase domains of JAK1, JAK2, and JAK3. Solving these crystal structures would provide a direct, atomic-level visualization of the binding mode.
Compare the binding pockets. A comparative analysis would reveal differences in hydrogen bonding, hydrophobic interactions, and steric fit between the two enantiomers. It would clarify whether the (3R,4S) enantiomer can bind at all and, if so, whether its orientation leads to a loss of the specific interactions that confer JAK1 selectivity to upadacitinib.
Utilize Cryo-Electron Microscopy (Cryo-EM): For larger complexes involving JAK proteins and their associated receptors, cryo-EM could provide insights into conformational changes induced by the binding of each enantiomer.
| Feature | Upadacitinib (3S,4R) - Known/Hypothesized Interaction | This compound (3R,4S) - Research Question |
|---|---|---|
| Binding to JAK1 Active Site | Engineered for high-affinity and selective binding. acrabstracts.org | Does it bind? If so, what is the binding affinity (Kd) compared to the active enantiomer? |
| Key Amino Acid Interactions | Forms specific hydrogen bonds and hydrophobic interactions conferring selectivity. researchgate.net | Which residues does it interact with? Are the key selectivity-conferring interactions preserved, altered, or lost? |
| Induced Protein Conformation | Induces a specific conformation upon binding. | Does it induce a different, non-functional, or no conformational change in the JAK1 protein? |
| Selectivity over JAK2/JAK3 | Significantly less potent inhibition of JAK2 and JAK3. researchgate.netacrabstracts.org | What is its inhibitory profile (IC50) against JAK2 and JAK3? Is it non-selective, or does it have a different selectivity profile? |
Development of Predictive Computational Models for Enantioselective Biological Outcomes
Computational modeling and machine learning are becoming indispensable tools in drug discovery. researchgate.net While models exist for predicting the activity of JAK inhibitors, they are often not specifically designed to handle the subtleties of stereoisomerism. Future research should focus on creating sophisticated computational models that can accurately predict the biological consequences of chirality for this compound.
Key directions for this research include:
Chirality-Aware QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models that incorporate 3D structural descriptors capable of distinguishing between enantiomers. These models could be trained on datasets of chiral molecules and their respective biological activities to predict the potency of the this compound.
Molecular Dynamics (MD) Simulations: Running extended MD simulations for both the (3S,4R) and (3R,4S) enantiomers within the JAK1, JAK2, and JAK3 binding sites. These simulations can predict the stability of binding, the free energy of binding, and the dynamic conformational changes that are not visible in static crystal structures.
Enantioselective Docking Protocols: Refining molecular docking algorithms to better score and predict the binding poses of enantiomers. This could involve developing custom scoring functions that are more sensitive to the energetic penalties associated with subtle steric clashes that one enantiomer might experience over the other. researchgate.netfrontiersin.org
Comparative Preclinical Analysis with Other JAK Inhibitors and Chiral Compounds
Upadacitinib has been extensively compared to other JAK inhibitors, such as tofacitinib (B832), in preclinical models. These studies have established its potency and selectivity profile, demonstrating its efficacy in rat models of arthritis and its reduced impact on JAK2- and JAK3-mediated processes compared to the pan-JAK inhibitor tofacitinib. researchgate.netnih.gov A logical and necessary extension of this work is to characterize the this compound within the same comparative framework.
A comprehensive preclinical analysis should involve:
Head-to-Head Cellular Assays: Directly comparing the inhibitory activity (IC50) of the (3R,4S) enantiomer against upadacitinib, tofacitinib, and other relevant JAK inhibitors (e.g., baricitinib, filgotinib) across a panel of cytokine-dependent cell lines. This would quantify its potency and selectivity for each JAK isoform.
In Vivo Efficacy Models: Testing the enantiomer in an established animal model, such as the rat adjuvant-induced arthritis model, to determine if it possesses any anti-inflammatory efficacy. nih.gov
Comparison with other Chiral Drugs: Analyzing its properties alongside other chiral kinase inhibitors to understand broader principles of stereoselectivity in this drug class. The differential metabolism and pharmacokinetics observed in other chiral drugs underscore the importance of studying each enantiomer separately. researchgate.net
| Compound | Primary JAK Target(s) | Chirality | Proposed Comparative Test |
|---|---|---|---|
| Upadacitinib (ABT-494) | JAK1 nih.gov | Chiral (3S,4R) | Baseline for efficacy and selectivity. |
| This compound | Unknown | Chiral (3R,4S) | Determine IC50 for JAK1/2/3/TYK2; assess efficacy in rat arthritis model. |
| Tofacitinib | JAK1/JAK3 > JAK2 nih.gov | Achiral | Compare selectivity profile against a pan-JAK inhibitor. |
| Baricitinib | JAK1/JAK2 deallus.com | Achiral | Compare selectivity profile against a JAK1/2 inhibitor. |
Investigation of Stereoselective Pharmacological Effects in Broader Preclinical Disease Models (mechanistic focus)
The pharmacological effects of upadacitinib are directly linked to its selective inhibition of JAK1-dependent signaling, which is crucial for the activity of cytokines like IL-6. researchgate.net Its selectivity helps spare JAK2-dependent processes, such as erythropoietin signaling, and JAK3-dependent functions related to natural killer (NK) cell counts. nih.govpatsnap.com A pivotal unanswered question is whether the (3R,4S) enantiomer is merely an inactive substance or if it possesses its own distinct, potentially undesirable, pharmacological activities.
Future mechanistic studies should investigate:
Differential Cytokine Signaling: Using in vitro whole blood assays to stimulate specific pathways (e.g., IL-6 for JAK1, GM-CSF for JAK2, IL-15 for JAK1/3) and measuring the inhibitory effect, if any, of the enantiomer compared to upadacitinib. acrabstracts.org
Off-Target Kinase Profiling: Screening the enantiomer against a broad panel of kinases to identify any potential off-target interactions that are not observed with the therapeutically active enantiomer.
Broader Disease Models: As upadacitinib has shown efficacy in models of atopic dermatitis, Crohn's disease, and ulcerative colitis, the enantiomer should be tested in similar preclinical models. researchgate.netabbvie.comclinicaltrials.gov This would determine if its stereochemistry leads to a lack of efficacy or perhaps an unexpected effect on disease-specific mechanisms. The focus would be on understanding how it affects the underlying pathophysiology, such as immune cell infiltration or gut barrier integrity, rather than just clinical endpoints.
Q & A
Q. What methodologies are recommended for assessing the pharmacokinetic profile of ABT-494 in clinical trials?
Methodological Answer: Utilize non-linear mixed-effects modeling to estimate population pharmacokinetic parameters such as oral clearance (CL/F) and volume of distribution (V/F). This approach allows for Bayesian estimation of individual variability and accounts for covariates like baseline biomarkers (e.g., CRP levels). Plasma concentrations should be collected at predefined intervals and analyzed using validated bioanalytical assays .
Q. How are efficacy endpoints optimized in ABT-494 clinical trials for rheumatoid arthritis (RA)?
Methodological Answer: Phase 2b/3 trials employ randomized, double-blind designs with primary endpoints like ACR20/50/70 response rates and DAS28-CRP changes. Subgroup analyses (e.g., by baseline CRP quartiles) and non-responder imputation ensure robust evaluation of dose-response relationships. Rapid onset of action can be assessed via early timepoints (e.g., Week 2) .
Q. What safety parameters are critical in ABT-494 trials, and how are they monitored?
Methodological Answer: Key parameters include infection rates (e.g., herpes zoster), lipid profiles (LDL/HDL changes), and hemoglobin trends. Electrocardiogram (ECG) data are analyzed via exposure-response modeling to rule out QT prolongation risks. Safety signals are stratified by dose and formulation (immediate vs. extended-release) .
Advanced Research Questions
Q. How can enantiomer-specific isotope analysis (ESIA) enhance mechanistic studies of ABT-494 metabolism?
Methodological Answer: ESIA integrates enantiomer fractionation with compound-specific isotope analysis (CSIA) to track degradation pathways. A modeling framework—validated for chiral pollutants like α-HCH—can predict isotopic and enantiomeric trends during enzymatic or microbial degradation. Apply this to ABT-494 by synthesizing isotopically labeled enantiomers and analyzing fractionation patterns in in vitro hepatic microsomal assays .
Q. What strategies mitigate enantiomer interconversion in ABT-494 pharmacokinetic studies?
Methodological Answer: Preclinical chiral inversion studies should quantify interconversion rates using chiral chromatographic separation (e.g., HPLC with polysaccharide columns). Population pharmacokinetic models can incorporate enantiomer-specific clearance parameters, while in silico simulations predict exposure disparities. Regulatory guidelines for chiral drugs (e.g., FDA) recommend comparative bioavailability studies of individual enantiomers vs. racemates .
Q. How do extended-release formulations of ABT-494 maintain enantiomer stability compared to immediate-release forms?
Methodological Answer: Conduct crossover studies in healthy subjects comparing steady-state exposures (AUC, Cmax, Cmin) between formulations. Use enantiomer-resolved pharmacokinetic modeling to assess dissolution-absorption dynamics. Stability testing under accelerated conditions (e.g., 40°C/75% RH) ensures no racemization occurs in the extended-release matrix .
Q. What multi-omics approaches validate enantiomer-specific biomarker responses to ABT-494?
Methodological Answer: Integrate proteomics (e.g., cytokine panels), metabolomics (e.g., lipidomics), and transcriptomics (e.g., RNA-seq) from Phase 3 trial biorepositories. Enantiomer-specific effects on JAK1/2 signaling can be quantified via phospho-STAT assays in peripheral blood mononuclear cells (PBMCs). Machine learning pipelines (e.g., random forests) identify biomarkers predictive of enantiomer selectivity .
Methodological Considerations
- Dose Optimization: Use exposure-response modeling to correlate enantiomer exposure with efficacy (ACR20) and safety (infection rates). Phase 2b data suggest 12 mg BID (immediate-release) and 30 mg QD (extended-release) as optimal doses .
- Analytical Validation: Chiral separation methods must achieve resolution (R > 1.5) and precision (<15% CV) per ICH guidelines. Cross-validate ESIA with LC-MS/MS for isotopic accuracy .
Data Contradictions & Gaps
- Hemoglobin Trends: Lower ABT-494 doses (3–6 mg BID) increase hemoglobin in patients with elevated baseline CRP, while higher doses (12–24 mg) show mild reductions. Mechanistic studies are needed to clarify JAK1 vs. JAK2 selectivity in erythropoiesis .
- Enantiomer Stability: No direct evidence of ABT-494 enantiomerization exists in the provided data. Hypothetical frameworks from chiral pollutant studies (e.g., α-HCH) must be experimentally validated for ABT-494 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
